C-(2',5'-dichloro-6-fluoro-biphenyl-3-yl)-methylamine
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Overview
Description
(2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl structure with chlorine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine typically involves the halogenation of biphenyl derivatives followed by amination. One common method starts with the halogenation of biphenyl to introduce chlorine and fluorine atoms at specific positions. This is followed by a reaction with methanamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Scientific Research Applications
(2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine
- 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
(2’,5’-Dichloro-6-fluoro-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H10Cl2FN |
---|---|
Molecular Weight |
270.13 g/mol |
IUPAC Name |
[3-(2,5-dichlorophenyl)-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10Cl2FN/c14-9-2-3-12(15)10(6-9)11-5-8(7-17)1-4-13(11)16/h1-6H,7,17H2 |
InChI Key |
KRIPUKYWOBNJCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)C2=C(C=CC(=C2)Cl)Cl)F |
Origin of Product |
United States |
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